molecular formula C10H10O2 B13630182 Spiro[chromane-4,2'-oxirane]

Spiro[chromane-4,2'-oxirane]

Cat. No.: B13630182
M. Wt: 162.18 g/mol
InChI Key: MCAQEKGPURCEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[chromane-4,2'-oxirane] is a synthetically designed spirocyclic compound that features a chromane ring system fused with an oxirane (epoxide) moiety. This unique architecture places it within a class of compounds known for their three-dimensionality and conformational rigidity, properties that are highly valued in medicinal chemistry for exploring novel biological interactions and improving metabolic stability . The spirochromane scaffold is recognized as an important pharmacophore in drug discovery and is a structural component of various biochemical tools . The presence of the highly reactive oxirane ring in Spiro[chromane-4,2'-oxirane] provides a versatile handle for further chemical synthesis, making it a valuable building block for generating more complex derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate in the development of potential bioactive molecules. Compounds based on the spirochromane core have been investigated for a wide spectrum of pharmacological activities, including potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any other form of personal use .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

spiro[2,3-dihydrochromene-4,2'-oxirane]

InChI

InChI=1S/C10H10O2/c1-2-4-9-8(3-1)10(7-12-10)5-6-11-9/h1-4H,5-7H2

InChI Key

MCAQEKGPURCEPR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C13CO3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

Summary Table of Preparation Methods

Step Reaction Type Starting Materials Conditions Outcome Yield (%) Reference
1 Condensation & Ring Closure 2-Hydroxyacetophenone + Cycloalkanone + Pyrrolidine Room temp overnight, reflux 5 h in toluene Spiro[chroman-2,1'-cycloalkan]-4-one ~50-67
2 Reduction Spiro[chroman-2,1'-cycloalkan]-4-one + NaBH4 Boiling methanol, 2 h Spiro[chroman-2,1'-cycloalkan]-4-ol Not specified
3 Dehydration Spiro[chroman-2,1'-cycloalkan]-4-ol + Cu(I) sulfate Boiling, 10 min Spiro[chromen-2,1'-cycloalkane] Not specified
4 Halogenation & Epoxidation Spiro[chromen-2,1'-cycloalkane] + N-bromosuccinimide 0-5 °C in DMSO Halohydrins, Epoxyspiro compounds Not specified
5 Darzens Reaction (Alternative) Phenacyl bromide + Isatin + K2CO3 CHCl3, 50 °C, 10 h Spiro[indoline-3,2'-oxiran]-2-ones 85-90

Research Findings and Challenges

  • The preparation of spiro[chromane-4,2'-oxirane] and related compounds requires precise control of reaction conditions to ensure the correct stereochemistry and regiochemistry of the spiro center and the oxirane ring.
  • The synthesis often involves multi-step reactions with intermediate isolation and purification steps, which can affect overall yields and scalability.
  • Halogenation and nucleophilic substitution steps are critical for introducing functional groups that facilitate epoxide ring formation.
  • Alternative methods such as the Darzens reaction offer efficient routes to spiro-epoxy compounds but may require adaptation for chromane systems.
  • Challenges include controlling side reactions, such as over-halogenation or polymerization, and achieving high stereoselectivity.

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

Spiro[chromane-4,2'-oxirane] has garnered attention for its potential therapeutic applications, stemming from its unique structural features. Research indicates that spiro[chromane-4,2'-oxirane] exhibits promising biological activities, particularly antimicrobial and anticancer properties. The mechanism of action is believed to involve the reactive oxirane ring forming covalent bonds with nucleophilic sites on proteins and other biomolecules, which can be exploited in the design of enzyme inhibitors and therapeutic agents. Studies have focused on understanding its interactions with biological molecules, highlighting its potential in drug design and development.

Synthesis Strategies

The synthesis of spiro[chromane-4,2'-oxirane] typically involves several strategies, and industrial production may utilize optimized reaction conditions in continuous flow reactors to enhance yield and purity. Common reagents for these reactions include m-chloroperbenzoic acid (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles such as amines or thiols.

Data Table: Structurally Similar Compounds and Their Biological Activities

Compound NameStructural FeaturesNotable Biological Activity
Spiro[chromane-4,2'-oxirane]Chromane + OxiraneAntimicrobial, Anticancer
Spiro[chromane-2,4'-piperidine]-4(3H)-oneChromane + PiperidineAntidiabetic, Antitumor
Spiro[isoquinolinone-4,2'-oxiranes]Isoquinolinone + OxiraneAnticancer
Spiro[chroman-3,3'-indole]Chroman + IndoleNeuroprotective

Mechanism of Action

The mechanism of action of spiro[chromane-4,2’-oxirane] involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. This reactivity is often exploited in the design of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Spiro[chromane-2,4′-piperidine]-4(3H)-one This compound replaces the oxirane ring with a piperidine ring, significantly altering its electronic and steric profile. In contrast, the oxirane in Spiro[chromane-4,2'-oxirane] offers electrophilic sites for nucleophilic ring-opening reactions, useful in prodrug design or polymer chemistry .

b. Spiro[oxindole-spiro[3,3”]chroman-4”-one] (e.g., Compound 9c in ) These derivatives incorporate oxindole and chromanone rings, adding hydrogen-bond donors/acceptors and planar aromatic regions. Compared to Spiro[chromane-4,2'-oxirane], they exhibit higher molecular complexity and varied pharmacological activities (e.g., antimicrobial properties) due to additional functional groups .

c. Diisophorane-4-spiro-2'-(oxiranes)
These compounds feature bicyclic terpene-derived frameworks fused to oxirane. Their mass spectra show characteristic fragmentation patterns (e.g., M-71 peaks from oxirane loss), similar to Spiro[chromane-4,2'-oxirane], but their lipophilic terpene backbone enhances membrane permeability, unlike the more polar chromane-based systems .

Physicochemical Properties

  • Reactivity : The oxirane ring in Spiro[chromane-4,2'-oxirane] undergoes nucleophilic attack (e.g., by amines or thiols), a property shared with trans-2,3-diphenyloxirane (). However, aryl substitutions on oxirane (as in diphenyloxirane) stabilize the transition state during ring-opening, altering reaction kinetics compared to unsubstituted spiro-epoxides .
  • Thermal Stability : Chromane’s aromatic system enhances thermal stability (decomposition >200°C), whereas terpene-based spiro-oxiranes (e.g., diisophorane derivatives) degrade at lower temperatures due to strained bicyclic frameworks .

Biological Activity

Spiro[chromane-4,2'-oxirane] is a compound that belongs to the spirocyclic chromane family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of spiro[chromane-4,2'-oxirane], focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of spirocyclic chromanes. For instance, certain derivatives of spiro[chromane] have demonstrated significant antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.39 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Spiro[chromane] Derivatives

CompoundTarget PathogenMIC (μg/mL)
Spiro[chromane A]MRSA0.39
Spiro[chromane B]Clostridium difficile1.56
Spiro[chromane C]E. coli12.5

Antimalarial Activity

Spirocyclic chromanes have also been investigated for their antimalarial properties. One notable compound, UCF 201, exhibited potent antiplasmodial activity with an IC50 value of 350 nM against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. This compound effectively inhibited all stages of the parasite's life cycle, making it a promising lead candidate for further development .

The mechanism by which spiro[chromane-4,2'-oxirane] exerts its biological effects is multifaceted. In antimalarial studies, it was found to block parasite development at various stages (ring, trophozoite, and schizont) and inhibit merozoite invasion. This broad-spectrum activity suggests that spirocyclic chromanes may act through novel pathways distinct from traditional antimalarials .

Anticancer Activity

Research into the anticancer potential of spiro[chromane-4,2'-oxirane] has yielded promising results. A series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines. These compounds displayed significant apoptosis-inducing activity, with some derivatives showing IC50 values in the nanomolar range .

Table 2: Cytotoxicity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

CompoundCell LineIC50 (nM)
Derivative AHeLa50
Derivative BMCF-730
Derivative CA54970

Structure-Activity Relationship (SAR)

The SAR studies conducted on spiro[chromane] derivatives indicate that specific structural features significantly influence their biological activities. For example, the presence of hydroxyl groups at positions 5 and 7 on the chromane ring enhances antibacterial properties . Additionally, modifications to the hydrophobic substituents have been shown to affect both potency and selectivity against various pathogens.

Q & A

Q. What are the common synthetic methodologies for Spiro[chromane-4,2'-oxirane] derivatives, and how are reaction conditions optimized?

The visible-light-mediated catalyst-free synthesis is a prominent method for generating trifluoromethyl spiro-epoxides with contiguous quaternary centers. The procedure involves irradiating a mixture of substituted chroman-4-ones and trifluoromethyl alkenes in dichloromethane (DCM) under blue LEDs (450–455 nm) at room temperature. Purification via column chromatography (hexane:EtOAc gradients) yields products with high efficiency (e.g., 92% for compound 20c). Key optimization parameters include solvent choice, light intensity, and stoichiometric ratios of reactants to minimize side reactions .

Q. How are Spiro[chromane-4,2'-oxirane] derivatives characterized, and what analytical techniques are essential?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR of compound 20c reveals coupling constants (e.g., J = 11.3 Hz for axial protons) that validate stereochemistry, while ¹⁹F NMR confirms trifluoromethyl group integration. HRMS data (e.g., m/z 307.0929 [M+H]⁺) ensure molecular formula accuracy. Chromatographic purity (>95%) is confirmed via TLC and HPLC .

Q. What solvents and purification strategies are effective for isolating Spiro[chromane-4,2'-oxirane] compounds?

Non-polar solvent systems (hexane:EtOAc, 30:1 to 5:1) are optimal for column chromatography, balancing polarity and resolution. For example, compound 22c was purified using a 5:1 hexane:EtOAc gradient, achieving 78% yield. Recrystallization in EtOAc/hexane mixtures further enhances purity for crystalline derivatives .

Advanced Research Questions

Q. How can stereochemical challenges in Spiro[chromane-4,2'-oxirane] synthesis be addressed, particularly for enantioselective routes?

Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. While current methods in the literature rely on substrate-controlled stereochemistry (e.g., compound 20c’s 3'R,4R configuration), advanced approaches could employ chiral Lewis acids or organocatalysts. Enantioselective epoxidation of preformed chromane intermediates, as demonstrated in related spiro[indoline-2,4'-thiochromane] systems, may be adapted . X-ray crystallography (e.g., OLEX2 refinement) is critical for absolute configuration assignment .

Q. What explains contradictory NMR data, such as unexpected coupling constants or split signals?

Discrepancies in coupling constants (e.g., J = 13.8 Hz vs. predicted values) may arise from dynamic effects like ring puckering or solvent interactions. For example, axial-equatorial proton coupling in the oxirane ring can vary with solvent polarity. Resolving such issues requires variable-temperature NMR or 2D techniques (COSY, NOESY) to assess conformational mobility .

Q. How do substituents (e.g., electron-withdrawing groups) influence Spiro[chromane-4,2'-oxirane] reactivity and stability?

Electron-withdrawing substituents (e.g., -F, -Cl) on the chromane ring reduce yields due to steric and electronic effects. For instance, 4-fluorophenyl-substituted derivative 39c yields 58% compared to 92% for the phenyl analog 20c. Stability studies (TGA/DSC) can quantify thermal decomposition trends, while Hammett correlations predict substituent effects on reaction rates .

Q. What strategies are used to resolve data contradictions in HRMS or elemental analysis?

Discrepancies between calculated and observed HRMS values (e.g., 401.1159 vs. 401.1180 for compound 39c) may stem from isotopic abundance or adduct formation. Cross-validation with elemental analysis (C, H, N) and alternative ionization methods (e.g., MALDI-TOF) improves accuracy. For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .

Methodological Tables

Table 1. Key Synthetic Parameters for Representative Derivatives

CompoundSubstituentYield (%)Purification (Hexane:EtOAc)¹⁹F NMR (δ, ppm)
20cPhenyl9230:1-66.9
39c4-Fluorophenyl5830:1-61.7, -114.5
22cQuinoline785:1N/A
Data from .

Table 2. Advanced Analytical Techniques for Structural Elucidation

TechniqueApplication Example
X-ray CrystallographyConfirmation of 3'R,4R stereochemistry in compound 20c
2D NMR (NOESY)Detecting through-space interactions in crowded spirocyclic systems
Variable-Temperature NMRResolving dynamic effects in oxirane ring conformers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.